Disporoside C
Description
Officinalisinin I (CAS: 57944-18-0) is a triterpenoid saponin with the molecular formula C₄₅H₇₆O₁₉ and a molecular weight of 921.07 g/mol . It is commonly isolated from Anemarrhena asphodeloides (知母), a plant used in traditional medicine for its anti-inflammatory and antipyretic properties . The compound is characterized by a steroidal aglycone core linked to multiple sugar moieties, contributing to its hydrophilicity and bioactivity.
Purity and structural validation are critical for its application in research. High-performance liquid chromatography (HPLC) confirms its purity (≥98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate its stereochemistry and glycosylation patterns .
Properties
Molecular Formula |
C45H76O19 |
|---|---|
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1 |
InChI Key |
SORUXVRKWOHYEO-YGNOLRTQSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Officinalisinin I belongs to the saponin class, which includes structurally diverse compounds with shared biosynthetic pathways and bioactivities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Officinalisinin I and Related Saponins
Key Findings from Comparative Studies
Structural Diversity and Bioactivity: Officinalisinin I’s steroidal backbone distinguishes it from dammarane (e.g., Ginsenoside Rg3) and oleanane-type saponins (e.g., Saikosaponin A). This structural variation correlates with its unique anti-diabetic effects, likely mediated through PPAR-γ activation . Compared to Astragaloside IV, Officinalisinin I lacks a cycloartane ring system, which may reduce its cardioprotective potency but enhance its solubility due to additional glycosylation .
Pharmacokinetic Profiles: Officinalisinin I exhibits lower oral bioavailability (<5%) than Ginsenoside Rg3 (12–15%), attributed to its higher molecular weight and polar sugar groups . Saikosaponin A shows superior membrane permeability due to its oleanane backbone, enabling faster cellular uptake in antiviral studies .
Mechanistic Differences :
- Officinalisinin I inhibits NF-κB signaling in inflammation models, whereas Astragaloside IV modulates TGF-β pathways for fibrosis reduction .
- Unlike Saikosaponin A, which directly binds viral envelopes, Officinalisinin I’s anti-inflammatory action is linked to COX-2 suppression .
Synthetic and Extraction Challenges: Officinalisinin I’s complex glycosylation pattern complicates synthetic efforts compared to simpler saponins like Ginsenoside Rg3. Current methods rely on plant extraction with yields <0.01% . Structural analogs with modified sugar chains (e.g., 2-deoxy derivatives) are under investigation to improve bioavailability .
Methodological Considerations
Comparative studies adhere to IUPAC nomenclature and ACS guidelines for structural elucidation . Spectroscopic data (NMR, MS) and chromatographic purity (HPLC) are standardized across studies to ensure reproducibility . For instance, Officinalisinin I’s NMR signals at δ 5.32 (H-12) and δ 4.98 (anomeric protons) confirm its aglycone and glycosidic linkages, respectively .
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